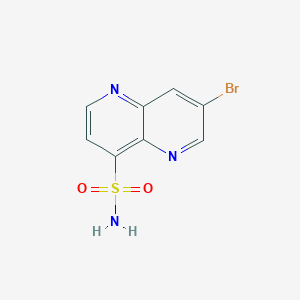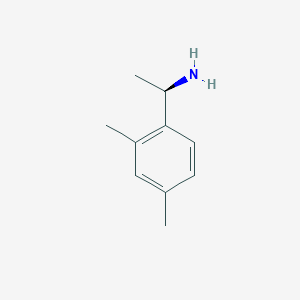![molecular formula C15H21NO B13173283 {(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[221]HEPTAN-3-YL]METHANOL is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethyl group and an azabicycloheptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL typically involves multiple steps. One common approach is the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.
科学研究应用
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL involves its interaction with specific molecular targets. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The azabicycloheptane framework provides structural stability and influences the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- ethyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate
Uniqueness
[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL is unique due to its specific stereochemistry and the presence of both a phenylethyl group and an azabicycloheptane framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
[(1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C15H21NO/c1-11(12-5-3-2-4-6-12)16-14-8-7-13(9-14)15(16)10-17/h2-6,11,13-15,17H,7-10H2,1H3/t11-,13+,14-,15-/m1/s1 |
InChI 键 |
AJNLVRWOBBPLRG-FAAHXZRKSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N2[C@@H]3CC[C@@H](C3)[C@H]2CO |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3CCC(C3)C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


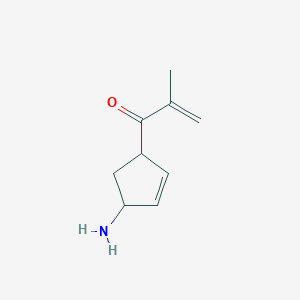
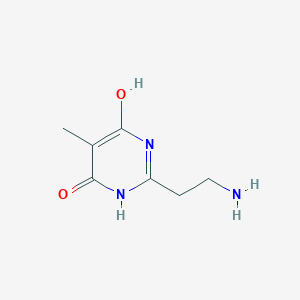
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13173217.png)
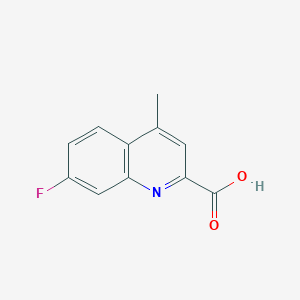
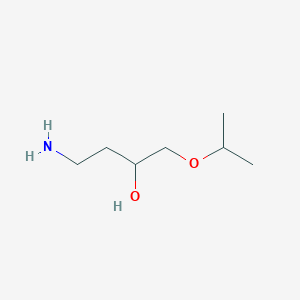
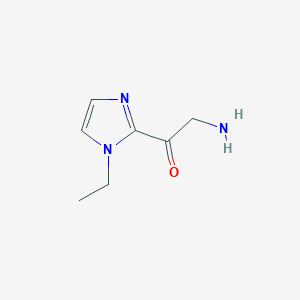
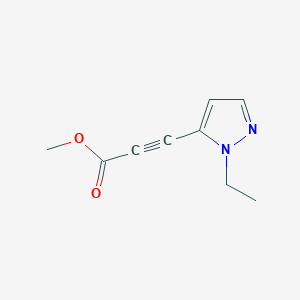

![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
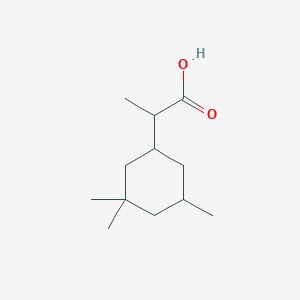
amine](/img/structure/B13173262.png)
